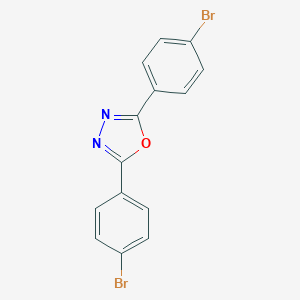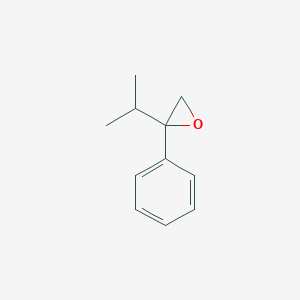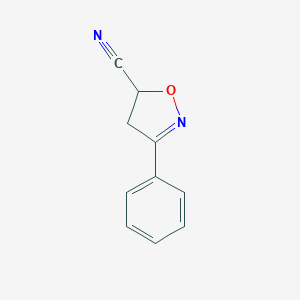
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC belongs to the class of isoxazole derivatives and has been shown to have modulatory effects on the glutamate receptor, which is a critical component of the central nervous system.
Mechanism Of Action
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of the glutamate receptor. The compound enhances the activity of the receptor, leading to increased synaptic transmission and improved neuronal function. 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has also been shown to have neuroprotective effects, which may be due to its ability to modulate glutamate receptor activity.
Biochemical And Physiological Effects
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have a variety of biochemical and physiological effects, including increased synaptic transmission, improved neuronal function, and neuroprotection. The compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate glutamate receptor activity.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile in lab experiments is its ability to modulate glutamate receptor activity, which is a critical component of the central nervous system. However, one limitation of using 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, including the development of more potent and selective compounds that target the glutamate receptor. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile, as well as its potential therapeutic applications in neurological disorders. Finally, the development of new methods for synthesizing 3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile may also be an area of future research.
Synthesis Methods
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile can be synthesized using a variety of methods, including the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with thionyl chloride, followed by reaction with cyanide ion. Another method involves the reaction of 3-phenyl-4,5-dihydroisoxazole-5-carboxylic acid with phosphorous oxychloride, followed by reaction with sodium cyanide.
Scientific Research Applications
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile has been shown to have potential therapeutic applications in a variety of neurological disorders, including epilepsy, depression, and anxiety. The compound has been shown to modulate the activity of the glutamate receptor, which plays a critical role in the regulation of synaptic transmission in the central nervous system.
properties
CAS RN |
1011-38-7 |
|---|---|
Product Name |
3-Phenyl-4,5-dihydro-5-isoxazolecarbonitrile |
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-5,9H,6H2 |
InChI Key |
JJLQMPQQWPQNEH-UHFFFAOYSA-N |
SMILES |
C1C(ON=C1C2=CC=CC=C2)C#N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





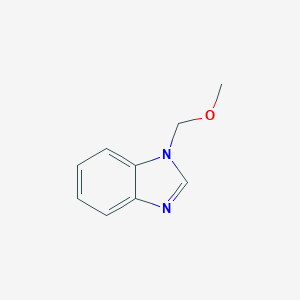
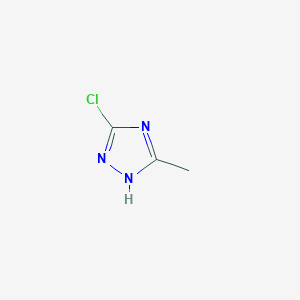

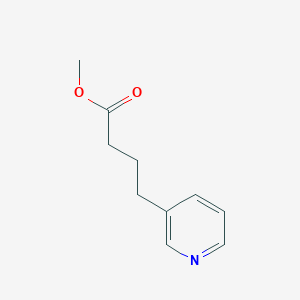

![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)




